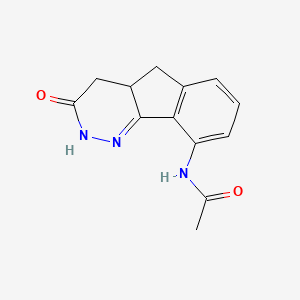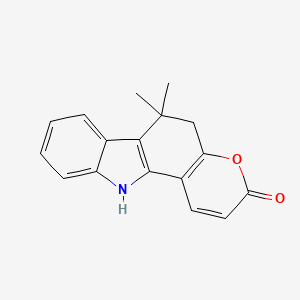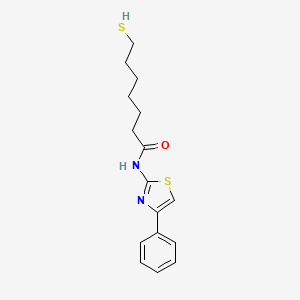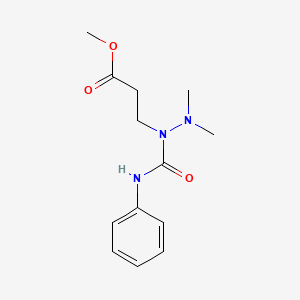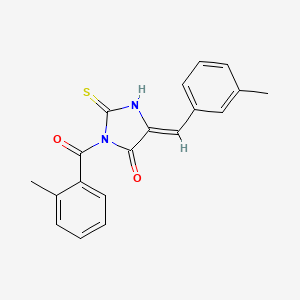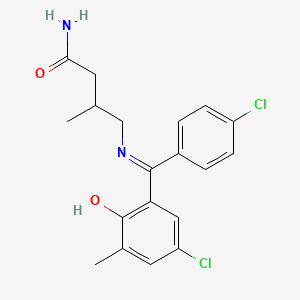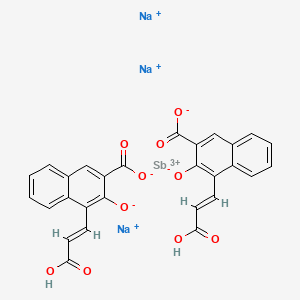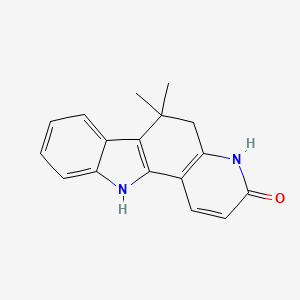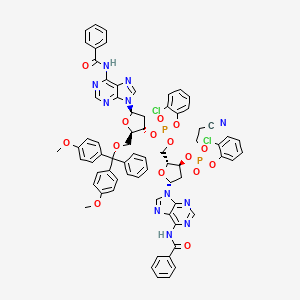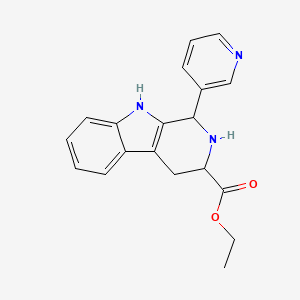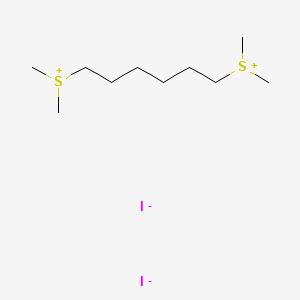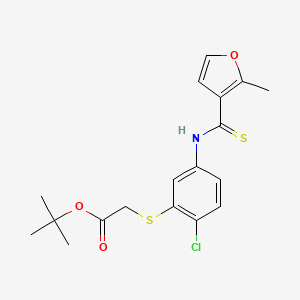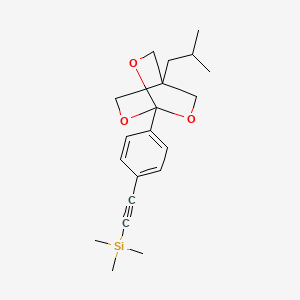
Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(222)oct-1-yl)phenyl)ethynyl)trimethyl- is a complex organic compound with a unique structure that includes a trioxabicyclo octane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- typically involves multiple steps. The key steps include the formation of the trioxabicyclo octane ring system, followed by the introduction of the phenyl and ethynyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an alkane or alkene.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, the compound’s potential bioactivity could be explored for drug development. Its unique structure might interact with biological targets in novel ways, leading to new therapeutic agents.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
作用機序
The mechanism by which Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. In a materials science context, its unique structure could impart specific physical properties to the materials it is incorporated into.
類似化合物との比較
Similar Compounds
Similar compounds might include other silanes with different substituents or other trioxabicyclo octane derivatives. These compounds would share some structural features but differ in their specific functional groups and, consequently, their properties.
Uniqueness
What sets Silane, ((4-(4-(2-methylpropyl)-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- apart is its combination of the trioxabicyclo octane ring system with the phenyl and ethynyl groups. This unique combination of features could lead to novel properties and applications not seen in similar compounds.
特性
CAS番号 |
108614-11-5 |
|---|---|
分子式 |
C20H28O3Si |
分子量 |
344.5 g/mol |
IUPAC名 |
trimethyl-[2-[4-[4-(2-methylpropyl)-2,6,7-trioxabicyclo[2.2.2]octan-1-yl]phenyl]ethynyl]silane |
InChI |
InChI=1S/C20H28O3Si/c1-16(2)12-19-13-21-20(22-14-19,23-15-19)18-8-6-17(7-9-18)10-11-24(3,4)5/h6-9,16H,12-15H2,1-5H3 |
InChIキー |
KVJPNGHZTGCDJB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


